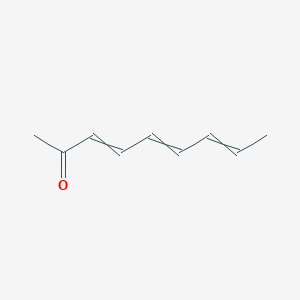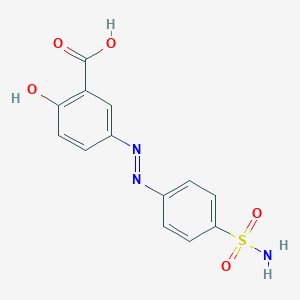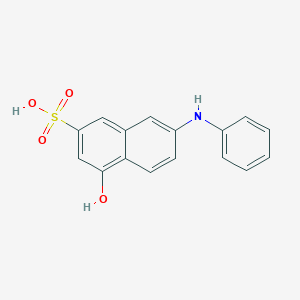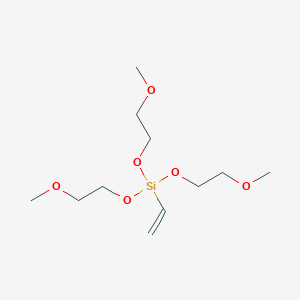![molecular formula C21H25N3O2 B094045 3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1050-51-7](/img/structure/B94045.png)
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple functional groups, including benzyl, hydroxymethyl, and phenyl, contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone.
Introduction of Functional Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form an alcohol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyl-1-(4-fluorophenyl)-3-(hydroxymethyl)-1,3,8-triazaspiro[4,5]decan-4-one: A similar compound with a fluorine substitution on the phenyl ring.
8-Benzyl-1-(4-chlorophenyl)-3-(hydroxymethyl)-1,3,8-triazaspiro[4,5]decan-4-one: A compound with a chlorine substitution on the phenyl ring.
Uniqueness
3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
1050-51-7 |
|---|---|
Molekularformel |
C21H25N3O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
8-benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H25N3O2/c25-17-23-16-24(19-9-5-2-6-10-19)21(20(23)26)11-13-22(14-12-21)15-18-7-3-1-4-8-18/h1-10,25H,11-17H2 |
InChI-Schlüssel |
ASEPNUUZQHNDQR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CO)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CO)CC4=CC=CC=C4 |
Key on ui other cas no. |
1050-51-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid](/img/structure/B93964.png)


![5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione](/img/structure/B93967.png)









